![molecular formula C13H13NO3 B3719346 3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-furandione](/img/structure/B3719346.png)
3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-furandione
Übersicht
Beschreibung
3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-furandione, commonly known as BAEF, is a chemical compound that has garnered significant attention in the scientific community. BAEF is a furan derivative that has been synthesized through various methods and has shown potential as a therapeutic agent due to its unique properties.
Wirkmechanismus
The mechanism of action of BAEF is not fully understood. However, studies have shown that BAEF inhibits the activation of NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, which leads to the inhibition of pro-inflammatory cytokine production. BAEF has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, BAEF has been shown to inhibit the replication of viruses by blocking viral entry and replication.
Biochemical and Physiological Effects:
BAEF has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases. BAEF has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, BAEF has been found to inhibit the replication of various viruses, which can prevent viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
BAEF has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, BAEF has shown to have low cytotoxicity, making it a suitable candidate for in vitro and in vivo studies. However, BAEF has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for BAEF research. One potential direction is the development of BAEF as a therapeutic agent for various diseases, including cancer and viral infections. Further studies are needed to determine the optimal dosage and administration of BAEF for these diseases. Additionally, studies are needed to determine the long-term effects of BAEF on human health. Another potential direction is the development of novel synthesis methods for BAEF, which can improve its efficacy and bioavailability. Furthermore, studies are needed to determine the mechanism of action of BAEF in various diseases, which can provide insights into its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
BAEF has been extensively studied for its potential therapeutic applications. It has shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. BAEF has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Additionally, BAEF has shown to induce apoptosis in cancer cells and inhibit the replication of various viruses, including HIV-1 and HCV. These findings suggest that BAEF has potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
4-(N-benzyl-C-methylcarbonimidoyl)-3-hydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(12-11(15)8-17-13(12)16)14-7-10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJAIXLAZKGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(COC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719265.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3719292.png)
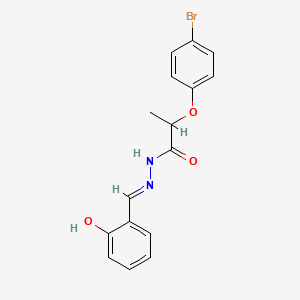
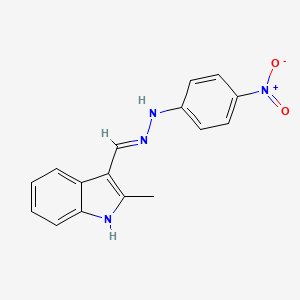
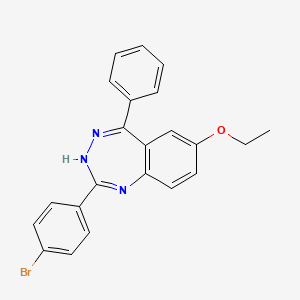
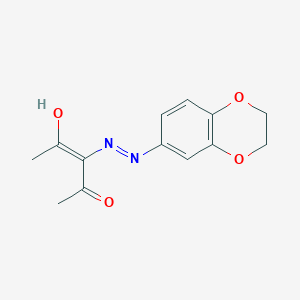

![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)
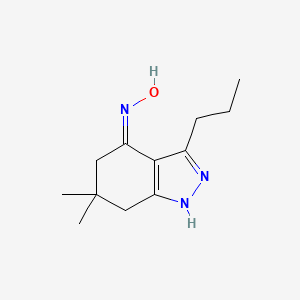
![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)

![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B3719358.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B3719363.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B3719366.png)